Ethyl 4-((2-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS: 897734-99-5) is a complex heterocyclic compound with the molecular formula C₂₃H₃₀ClN₃O₅ and a molecular weight of 464.0 g/mol . Its structure features:
- A piperazine ring substituted with an ethyl carboxylate group.
- A 2-chlorophenyl moiety linked to a 1,2-dihydropyridin-2-one core.
- Additional substituents: 4-hydroxy, 6-methyl, and a 2-methoxyethyl group on the dihydropyridinone ring.
The compound’s SMILES representation is CCOC(=O)N1CCN(C(c2ccccc2Cl)c2c(O)cc(C)n(CCOC)c2=O)CC1, highlighting its intricate connectivity .
Properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O5/c1-4-32-23(30)26-11-9-25(10-12-26)21(17-7-5-6-8-18(17)24)20-19(28)15-16(2)27(22(20)29)13-14-31-3/h5-8,15,21,28H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBDCYYROHAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(C=C(N(C3=O)CCOC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound interacts with the ALK-2 protein, acting as a selective inhibitor. By inhibiting ALK-2, the compound can prevent the activation of the BMP signaling pathway, which is often overactive in certain pathological conditions.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the BMP signaling pathway . This pathway is crucial for many cellular processes, including cell growth, differentiation, and development. By inhibiting ALK-2, the compound can disrupt the BMP signaling pathway, potentially altering these cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific cellular context. Given its role as an ALK-2 inhibitor, the compound could potentially alter cell growth and differentiation processes by modulating the BMP signaling pathway. This could have various effects depending on the cell type and the specific biological context.
Biological Activity
Ethyl 4-((2-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, mechanisms of action, and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions, including nucleophilic substitutions and condensation reactions. The detailed synthetic pathway often includes:
- Formation of the piperazine ring : This is achieved through the reaction of piperazine derivatives with appropriate carboxylic acids.
- Introduction of the chlorophenyl group : This step is crucial for enhancing the compound's biological activity.
- Incorporation of the dihydropyridine moiety : This component is vital for the pharmacological properties associated with calcium channel modulation.
Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These activities are primarily attributed to the presence of hydroxyl groups which can scavenge free radicals, thereby reducing oxidative stress in biological systems .
Antifibrotic Effects
Research has shown that derivatives of dihydropyridine compounds can inhibit collagen synthesis in fibrotic conditions. For instance, ethyl derivatives have demonstrated efficacy in reducing collagen type I alpha 1 (COL1A1) protein expression in hepatic stellate cells, suggesting potential applications in treating liver fibrosis .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. The mechanism could involve modulation of neurotransmitter levels and protection against neuronal cell death, making it a candidate for further investigation in neurodegenerative diseases.
The biological activity of this compound may involve several mechanisms:
- Calcium Channel Modulation : Similar compounds have been shown to interact with calcium channels, influencing intracellular calcium levels and cellular excitability.
- Inhibition of Fibrosis Pathways : The reduction in COL1A1 expression indicates a potential mechanism where the compound interferes with TGF-beta signaling pathways involved in fibrosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antifibrotic | Inhibition of COL1A1 expression | |
| Neuroprotective | Protection against neuronal cell death |
Case Study: Antifibrotic Activity
In a study involving hepatic stellate cells treated with various concentrations of ethyl derivatives, significant reductions in collagen synthesis were observed. The half-maximal inhibitory concentration (IC50) values were determined to be effective at low micromolar concentrations, suggesting potent antifibrotic potential .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three classes of analogs based on heterocyclic cores, substituents, and piperazine derivatives (Table 1).
Table 1: Key Structural Features of Analogs
Key Comparisons
Piperazine Moieties and Substituent Effects
- Target Compound : The ethyl carboxylate group on the piperazine ring enhances hydrophilicity, while the 2-chlorophenyl group may influence receptor binding .
- Pyridazinone Analogs (): Piperazine is linked to a pyridazinone core with 2-fluorophenyl instead of 2-chlorophenyl. Fluorine’s electronegativity could alter pharmacokinetics compared to chlorine .
- Pyrazolopyrimidine Analogs () : Piperazine is connected to a pyrazolopyrimidine scaffold. The 3-chloro-4-methylphenyl group suggests steric and electronic differences compared to the target compound’s 2-chlorophenyl .
Heterocyclic Core Diversity
- Pyrazolopyrimidine () : The fused pyrazole-pyrimidine system offers π-π stacking capabilities, which could enhance binding to aromatic residues in biological targets .
- Triazine-Pyrrolidin (): The triazine core with pyrrolidin substituents introduces multiple hydrogen-bond donors/acceptors, contrasting with the target’s simpler dihydropyridinone .
Substituent-Driven Properties
- Methoxyethyl vs. Fluorophenyl : The target’s 2-methoxyethyl group adds flexibility and moderate hydrophilicity, whereas fluorophenyl in analogs increases lipophilicity .
- Chlorophenyl Position : The target’s 2-chlorophenyl vs. ’s 3-chloro-4-methylphenyl highlights positional effects on steric hindrance and electronic distribution .
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling this compound during synthesis?
- Methodological Answer : Follow guidelines for skin/eye protection and ventilation outlined in safety data sheets for structurally similar piperazine derivatives. Use nitrile gloves, safety goggles, and fume hoods. In case of exposure, rinse skin/eyes immediately with water for 15 minutes and seek medical attention .
Q. Which spectroscopic techniques are optimal for confirming the integrity of the piperazine moiety?
- Methodological Answer : Employ -NMR to identify proton environments (e.g., piperazine CH groups at δ 2.5–3.5 ppm). Cross-validate with FT-IR (C=O stretch ~1650–1750 cm) and LC-MS for molecular ion verification. Use PubChem-derived spectral data for reference .
Q. What is the recommended method for synthesizing the chlorophenyl-methyl-pyridinone intermediate?
- Methodological Answer : Adapt coupling reactions from patent literature: React 2-chlorobenzaldehyde with 4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine under basic conditions (e.g., KCO) in DMF at 80°C for 12 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the coupling reaction yield?
- Methodological Answer : Apply a 3-factor Box-Behnken design varying temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (6–18 hours). Analyze responses (yield, purity) via ANOVA to identify significant factors. For example, flow-chemistry setups can enhance reproducibility by controlling residence time and mixing .
Q. What strategies resolve discrepancies in -NMR data during structural elucidation?
- Methodological Answer : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). For ambiguous peaks (e.g., carbonyl carbons), use DEPT-135 to distinguish CH/CH groups. Cross-reference crystallographic data from analogous piperazine derivatives (e.g., C=O bond lengths ~1.21 Å) .
Q. How does the 2-methoxyethyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-donating methoxy group increases steric hindrance, reducing nucleophilic attack at the adjacent oxygen. Compare reaction rates with/without the group using kinetic studies (e.g., SN2 with NaI in acetone). Monitor via HPLC (C18 column, 0.1% TFA in HO/MeOH gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
